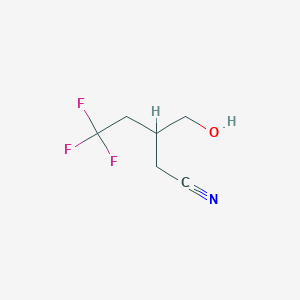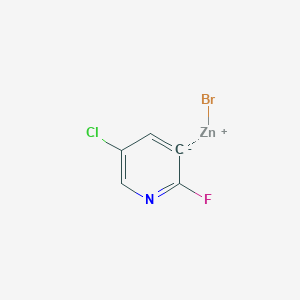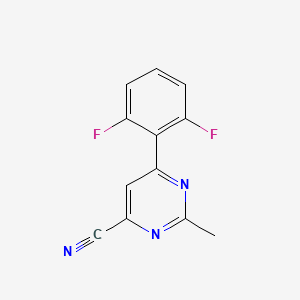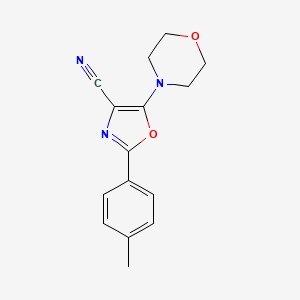
1-(2,2-difluoro-3-(thiophen-2-yl)cyclopropyl)-N-methylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-difluoro-3-(thiophen-2-yl)cyclopropyl)-N-methylmethanamine is a synthetic organic compound characterized by the presence of a cyclopropyl ring substituted with a thiophene moiety and two fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-difluoro-3-(thiophen-2-yl)cyclopropyl)-N-methylmethanamine typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor in the presence of a catalyst.
Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated cyclopropyl intermediate.
N-Methylation: The final step involves the methylation of the amine group using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,2-difluoro-3-(thiophen-2-yl)cyclopropyl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amine or thiophene moieties using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, sulfonyl chlorides
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Alkylated or sulfonylated derivatives
Aplicaciones Científicas De Investigación
1-(2,2-difluoro-3-(thiophen-2-yl)cyclopropyl)-N-methylmethanamine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its potential interaction with neurotransmitter receptors.
Materials Science: Its unique structural features make it a candidate for the development of novel organic materials with specific electronic or optical properties.
Chemical Biology: The compound can be used as a probe to study biological processes involving amine-containing molecules.
Industrial Chemistry: It can serve as an intermediate in the synthesis of agrochemicals or specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2,2-difluoro-3-(thiophen-2-yl)cyclopropyl)-N-methylmethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The presence of the cyclopropyl ring and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The thiophene moiety may contribute to its electronic properties, influencing its overall activity.
Comparación Con Compuestos Similares
Similar Compounds
1-(2,2-difluoro-3-(phenyl)cyclopropyl)-N-methylmethanamine: Similar structure but with a phenyl group instead of a thiophene ring.
1-(2,2-difluoro-3-(pyridyl)cyclopropyl)-N-methylmethanamine: Contains a pyridyl group instead of a thiophene ring.
Uniqueness
1-(2,2-difluoro-3-(thiophen-2-yl)cyclopropyl)-N-methylmethanamine is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to phenyl or pyridyl analogs. This uniqueness can influence its reactivity, binding affinity, and overall application potential in various fields.
Propiedades
Fórmula molecular |
C9H11F2NS |
|---|---|
Peso molecular |
203.25 g/mol |
Nombre IUPAC |
1-(2,2-difluoro-3-thiophen-2-ylcyclopropyl)-N-methylmethanamine |
InChI |
InChI=1S/C9H11F2NS/c1-12-5-6-8(9(6,10)11)7-3-2-4-13-7/h2-4,6,8,12H,5H2,1H3 |
Clave InChI |
NECQZNUGMPPRGH-UHFFFAOYSA-N |
SMILES canónico |
CNCC1C(C1(F)F)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


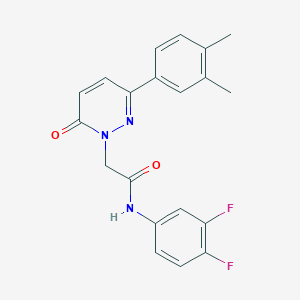
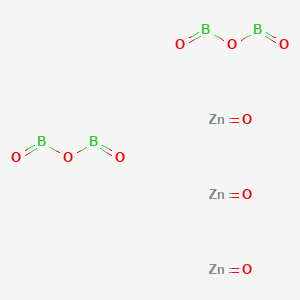
![N-(3-morpholinopropyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B14869706.png)
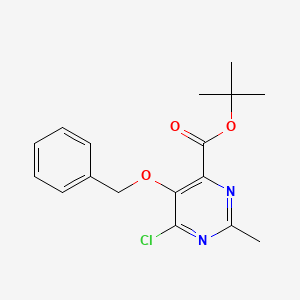
![Dimethyl 3-amino-6-cyclopropylthieno[2,3-b]pyridine-2,4-dicarboxylate](/img/structure/B14869712.png)
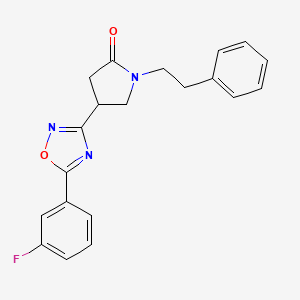
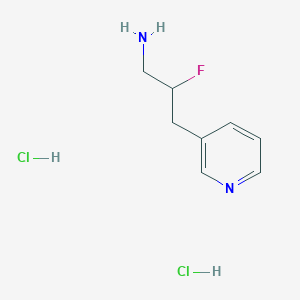
![2-[(2',6'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14869730.png)
